1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine
CAS No.: 1704082-56-3
Cat. No.: VC3101628
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1704082-56-3 |
---|---|
Molecular Formula | C13H19BrN2 |
Molecular Weight | 283.21 g/mol |
IUPAC Name | 1-[1-(3-bromophenyl)ethyl]-4-methylpiperazine |
Standard InChI | InChI=1S/C13H19BrN2/c1-11(12-4-3-5-13(14)10-12)16-8-6-15(2)7-9-16/h3-5,10-11H,6-9H2,1-2H3 |
Standard InChI Key | JCLRAUPHBNMYIV-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)Br)N2CCN(CC2)C |
Canonical SMILES | CC(C1=CC(=CC=C1)Br)N2CCN(CC2)C |
Introduction
Basic Information and Classification
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine belongs to the piperazine class of heterocyclic organic compounds. These compounds are characterized by a six-membered ring containing two nitrogen atoms in para positions, making them valuable in pharmaceutical development.
Chemical Identity
Property | Value |
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Chemical Name | 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine |
Molecular Formula | C13H19BrN2 |
Molecular Weight | 283.213 g/mol |
CAS Number | Not specifically identified in literature |
Purity (Commercial) | 95% |
Storage Conditions | 2-8°C |
The compound has a structural relationship with several documented compounds including 1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine (CAS: 1704082-58-5) and 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine (CAS: 1704069-15-7) , which have established chemical profiles and applications.
Structural Characteristics
Molecular Structure
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine consists of three main structural components:
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A phenyl ring with a bromine substituent at the meta (3) position
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A piperazine heterocyclic ring
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A connecting ethyl bridge between the phenyl and piperazine groups
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A methyl substituent on the distal nitrogen of the piperazine ring
The compound differs from its isomeric relatives by the specific positioning of the bromine atom on the phenyl ring and the particular arrangement of substituents on the piperazine nitrogen atoms.
Related Structures
The compound shares structural similarities with 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine, which differs only in the position of the bromine atom (para instead of meta) . This related compound has been described as having "potential therapeutic applications due to its interaction with biological receptors," with particular emphasis on its binding potential to neurotransmitter receptors involved in mood regulation and anxiety pathways.
Physical and Chemical Properties
Though specific experimental data for 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine is limited, properties can be reasonably inferred from closely related compounds.
Physical Properties
Based on structural analogs, the following properties can be anticipated:
Chemical Reactivity
The compound contains several reactive centers:
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The piperazine nitrogen atoms can participate in nucleophilic substitution reactions
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The bromine substituent on the aromatic ring provides a site for metal-catalyzed coupling reactions
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The ethyl bridge offers a position for potential oxidation or reduction
Biological Activity and Pharmacological Properties
Receptor Interactions
Based on structural similarities to other piperazine derivatives, 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine likely interacts with various biological receptors. Related compounds have demonstrated:
"The piperazine moiety allows it to bind effectively to neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety."
Specifically, compounds containing the piperazine scaffold often interact with:
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Serotonin receptors (particularly 5-HT1A and 5-HT2A subtypes)
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Dopamine receptors
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Adrenergic receptors
Therapeutic Area | Potential Application | Basis for Inference |
---|---|---|
Neuropsychiatric Disorders | Anxiety and depression treatment | Interaction with serotonin and dopamine receptors |
Antimicrobial Activity | Potential antibacterial properties | Observed in similar piperazine derivatives |
Anticancer Research | Cytotoxicity against cancer cell lines | Activity demonstrated in related compounds |
For example, similar compounds have shown "significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antimicrobial drug development."
Research Applications
Medicinal Chemistry
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine and related compounds have utility as intermediates and scaffolds in medicinal chemistry:
"Piperazine derivatives can exhibit antidepressant effects by modulating serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation."
The compound's structure makes it valuable for structure-activity relationship (SAR) studies, particularly in developing:
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Novel psychoactive compounds with specific receptor targets
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Pharmacological probes for investigating neurotransmitter systems
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Chemical libraries for high-throughput screening
Drug Discovery
The compound has potential applications in drug discovery programs focused on:
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Central nervous system disorders
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Anticancer drug development
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Antimicrobial research
Related piperazine derivatives have demonstrated "anticancer properties against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation."
Current Research and Future Directions
Research involving piperazine derivatives continues to evolve, with particular focus on:
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Development of selective receptor ligands
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Exploration of structure-activity relationships
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Investigation of novel therapeutic applications
For compounds similar to 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine, ongoing research has examined "the impact of piperazine derivatives on depressive behaviors in animal models. The results indicated that certain compounds exhibited significant antidepressant-like effects, suggesting that modifications to the piperazine structure could enhance efficacy."
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